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molecular formula C9H5BrFN B3028576 3-Bromo-7-fluoroquinoline CAS No. 225366-90-5

3-Bromo-7-fluoroquinoline

Cat. No. B3028576
M. Wt: 226.04
InChI Key: LXCKAJPCLUODAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927577B2

Procedure details

6-Fluoroindole (500 mg, 3.70 mmol) was combined with benzyltriethylammonium chloride (44.4 mg, 0.185 mmol) and toluene (0.32 mL) was added. Bromoform (0.342 mL, 3.70 mmol) was added and the temperature was brought to 40° C. A solution of NaOH (1.110 g, 7.50 mmol) in water (2.22 mL) was then added over 15 minutes. This caused a very dark color to form. The reaction was stirred as a biphasic mixture at 40° C. for 16 h before cooling and partitioning between ethyl acetate and water. The separated aqueous layer was extracted with ethyl acetate and the combined organics dried over MgSO4. Purification by silica gel flash chromatography (ethyl acetate/heptane) gave 3-bromo-7-fluoro-quinoline (171.9 mg) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.93 (d, J=2.1 Hz, 1H) 8.33 (d, J=2.0 Hz, 1H) 7.68-7.82 (m, 2H) 7.39 (td, J=8.6, 2.5 Hz, 1H); MS (M+1): 226.0.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0.342 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.11 g
Type
reactant
Reaction Step Four
Name
Quantity
2.22 mL
Type
solvent
Reaction Step Four
Quantity
44.4 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.C1(C)C=CC=CC=1.[CH:18]([Br:21])(Br)Br.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[Br:21][C:18]1[CH:7]=[N:8][C:9]2[C:5]([CH:6]=1)=[CH:4][CH:3]=[C:2]([F:1])[CH:10]=2 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=C2C=CNC2=C1
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.342 mL
Type
reactant
Smiles
C(Br)(Br)Br
Step Four
Name
Quantity
1.11 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.22 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
44.4 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred as a biphasic mixture at 40° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was brought to 40° C
CUSTOM
Type
CUSTOM
Details
to form
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
CUSTOM
Type
CUSTOM
Details
partitioning between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification by silica gel flash chromatography (ethyl acetate/heptane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=NC2=CC(=CC=C2C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 171.9 mg
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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